Cas no 696-23-1 (2-Methyl-5-nitroimidazole)

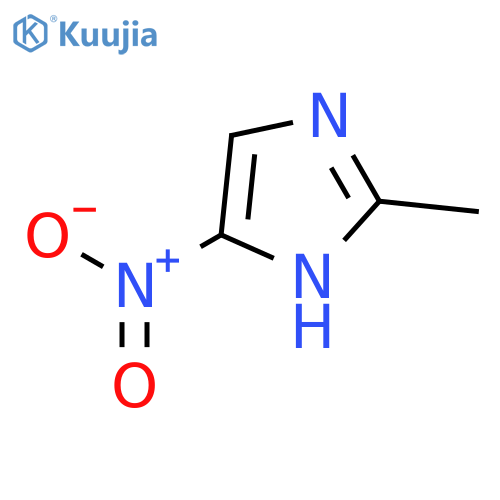

2-Methyl-5-nitroimidazole structure

商品名:2-Methyl-5-nitroimidazole

2-Methyl-5-nitroimidazole 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-5-nitro-1H-imidazole

- 2-Methyl-4(5)nitroimidazole

- 2-Methyl-5-nitroimidazole

- 2-Methyl-4(5)-nitroimidazole

- 2-Methyl-5-nitroimid

- 2-methyl-4(5)-nitro-1H-imidazole

- 2-Methyl-4(5)-nitroimidazol

- 2-methyl-4-nitro-1h-imidazo

- 2-methyl-4-nitro-1h-imidazol

- 2-methyl-4-nitro-1H-imidzole

- 2-methyl-4-nitro-imidazol

- 2-methyl-4-nitroimidazole

- 2-methyl-5(4)-nitroimidazole

- 2-methyl-5-nitro-imidazol

- 4(5)-nitro-2-methylimidazole

- L 581490

- menidazole

- RP 8532

- RP-8532

- Metronidazole Impurity A

- 2-Methyl-4-nitro-1H-imidazole

- 1H-Imidazole, 2-methyl-4-nitro-

- 1H-Imidazole, 2-methyl-5-nitro-

- Imidazole, 2-methyl-4-nitro-

- 24AG2WW15W

- Imidazole, 2-methyl-5-nitro-

- FFYTTYVSDVWNMY-UHFFFAOYSA-N

- PubChem15969

- 5-nitro-2-methylimidazole

- 2- methyi-5-nitroimdaz

- 2-Methyl-4(5)-nitroimidazole, 99%

- CHEBI:181956

- FT-0612958

- EC 211-790-3

- BCP32909

- L-581490

- UNII-24AG2WW15W

- AKOS025394814

- CS-W011149

- Q27253838

- Z1245636358

- AS-10894

- 2-Methyl-5-nitroimidazole, British Pharmacopoeia (BP) Reference Standard

- AKOS000294748

- 100215-29-0

- 696-23-1

- AC-10807

- SMR004703227

- InChI=1/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)

- Tinidazole impurity A, European Pharmacopoeia (EP) Reference Standard

- Menidazole, VETRANAL(TM), analytical standard

- DTXSID2061010

- AC-8195

- PD055434

- F1905-7036

- FT-0612982

- 88054-22-2

- 2-methyl -5-nitroimidazole

- FFYTTYVSDVWNMY-UHFFFAOYSA-

- BCP32918

- Tinidazole EP Impurity A;Ornidazole Impurity B;2-Methyl-5-nitroimidazole

- M0922

- InChI=1/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6

- AM20120266

- TINIDAZOLE IMPURITY A [EP IMPURITY]

- 2-methyl-4-nitro-3H-imidazole

- METHYL-4-NITROIMIDAZOLE, 2-

- AKOS015912419

- EN300-21470

- SR-01000945053-1

- Imidazole, 2-methyl-4(or 5)-nitro-

- AKOS000266160

- METRONIDAZOLE BENZOATE IMPURITY B [EP IMPURITY]

- Tinidazole impurity A

- EINECS 211-790-3

- SB38360

- A842456

- W-109594

- CHEMBL134454

- SCHEMBL63215

- NS00007865

- SR-01000945053

- Q-200303

- MFCD00005191

- ORNIDAZOLE METABOLITE M1

- Metronidazole impurity A, European Pharmacopoeia (EP) Reference Standard

- MLS006011386

- Metronidazole Imp. A (EP); Metronidazole Benzoate Imp. B (EP); Tinidazole Imp. A (EP); Tinidazole USP Related Compound A; Tinidazole USP RC A

- ALBB-020792

- STK320516

- DB-025909

-

- MDL: MFCD00151322

- インチ: 1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)

- InChIKey: FFYTTYVSDVWNMY-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=C([H])N=C(C([H])([H])[H])N1[H])=O

- BRN: 4032

計算された属性

- せいみつぶんしりょう: 127.038176g/mol

- ひょうめんでんか: 0

- XLogP3: 0.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 127.038176g/mol

- 単一同位体質量: 127.038176g/mol

- 水素結合トポロジー分子極性表面積: 74.5Ų

- 重原子数: 9

- 複雑さ: 122

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 微白色粉末

- 密度みつど: 1.4748 (rough estimate)

- ゆうかいてん: 251.0 to 255.0 deg-C

- ふってん: 572.1°C at 760 mmHg

- フラッシュポイント: 華氏温度:383°f

摂氏度:195°c - 屈折率: 1.5000 (estimate)

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 71.82

- LogP: 1.14950

- ようかいせい: 水に微溶解する。

2-Methyl-5-nitroimidazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: 36/37

- RTECS番号:NI7550000

-

危険物標識:

- リスク用語:R22

- セキュリティ用語:S22;S36/37

- ちょぞうじょうけん:2-8°C

- TSCA:Yes

2-Methyl-5-nitroimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A214200-500g |

2-Methyl-5-nitro-1H-imidazole |

696-23-1 | 98% | 500g |

$61.0 | 2025-03-03 | |

| ChemScence | CS-W011149-100g |

2-Methyl-5-nitroimidazole |

696-23-1 | 99.41% | 100g |

$11.0 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MU502-500g |

2-Methyl-5-nitroimidazole |

696-23-1 | 99% | 500g |

¥224.0 | 2022-06-10 | |

| Enamine | EN300-24819-0.25g |

2-methyl-5-nitro-1H-imidazole |

696-23-1 | 95% | 0.25g |

$19.0 | 2023-02-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28290-100g |

2-Methyl-5-nitroimidazole |

696-23-1 | 100g |

¥158.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | Y1009195-5g |

2-Methyl-5-nitro-1H-imidazole |

696-23-1 | 95% | 5g |

$240 | 2024-07-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158532-2.5kg |

2-Methyl-5-nitroimidazole |

696-23-1 | >99.0% | 2.5kg |

¥1647.90 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1009195-25g |

2-Methyl-5-nitro-1H-imidazole |

696-23-1 | 95% | 25g |

$780 | 2024-07-28 | |

| TRC | M323765-50g |

2-Methyl-5-nitroimidazole |

696-23-1 | 50g |

$ 75.00 | 2023-09-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000087 |

2-Methyl-5-nitroimidazole |

696-23-1 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |

2-Methyl-5-nitroimidazole 関連文献

-

Dake Liu,Thisuri N. Wanniarachchi,Guangde Jiang,Gustavo Seabra,Shugeng Cao,Steven D. Bruner,Yousong Ding RSC Chem. Biol. 2022 3 436

-

2. The synthesis of heterocycles via addition–elimination reactions of 4- and 5-aminoimidazolesAdnan H. M. Al-Shaar,Robert K. Chambers,David W. Gilmour,David J. Lythgoe,Ian McClenaghan,Christopher A. Ramsden J. Chem. Soc. Perkin Trans. 1 1992 2789

-

Hui-Zhen Zhang,Ponmani Jeyakkumar,Kannekanti Vijaya Kumar,Cheng-He Zhou New J. Chem. 2015 39 5776

-

4. Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactionsAdelaide T. O. M. Adebayo,W. Russell Bowman,W. G. Salt J. Chem. Soc. Perkin Trans. 1 1987 2819

-

Maura Pellei,Grazia Papini,Andrea Trasatti,Marco Giorgetti,Domenica Tonelli,Marco Minicucci,Cristina Marzano,Valentina Gandin,Giuliana Aquilanti,Alessandro Dolmella,Carlo Santini Dalton Trans. 2011 40 9877

696-23-1 (2-Methyl-5-nitroimidazole) 関連製品

- 88054-22-2(Menidazole)

- 3034-38-6(5-nitro-1H-imidazole)

- 14003-66-8(5-Methyl-4-nitroimidazole)

- 696-23-1(2-Methyl-5-nitroimidazole)

- 1077-93-6(2-Methyl-5-nitroimidazole-1-propanol)

- 4926-45-8(3-Nitroimidazo[1,2-a]pyridine)

- 551-92-8(Dimetridazole)

- 13230-03-0(2-ethyl-5-nitro-1H-imidazole)

- 3366-95-8(secnidazole)

- 16156-90-4(1-(2-iodoethyl)-2-methyl-5-nitro-1h-imidazole)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:696-23-1)2-Methyl-4(5)-Nitroimidazole

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:696-23-1)2-Methyl-5-nitroimidazole

清らかである:99%/99%

はかる:5g/25g

価格 ($):217.0/765.0